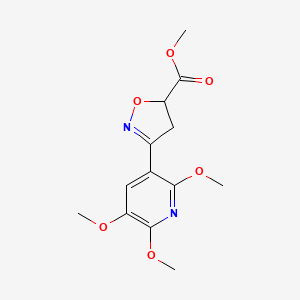
Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate
描述
Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridine ring and an isoxazole moiety, which are known to contribute to various pharmacological effects.
Mechanisms of Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit potent antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
2. Anticancer Potential
Studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, in vitro experiments demonstrated that this compound can significantly inhibit the proliferation of melanoma cells through cell cycle arrest and induction of apoptosis pathways. The selective cytotoxicity observed in these studies indicates a promising avenue for cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in melanoma cells | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study: Anticancer Activity
In a notable study published in the International Journal of Biology and Chemistry, this compound was tested on human melanoma cell lines. The compound exhibited a selective cytotoxic effect with an IC50 value significantly lower than that observed in normal cell lines. Mechanistic studies revealed that the compound induced cell cycle arrest at the G1 phase and activated caspase-dependent pathways leading to apoptosis. This suggests its potential as a targeted therapy for melanoma with reduced side effects compared to conventional chemotherapeutics .
科学研究应用
Cytotoxic Activity
Recent studies have demonstrated that compounds similar to methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolizines bearing trimethoxy groups have shown significant inhibition of cancer cell proliferation. Compounds tested against MCF-7 breast cancer cells revealed IC50 values ranging from 0.52 to 6.26 μM, indicating potent activity against tumor cells while exhibiting lower toxicity towards normal cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.52 | Tubulin polymerization inhibition |
| Compound B | MCF-7 | 6.26 | Kinase inhibition |
| Compound C | A2780 | 4.16 | Induction of apoptosis |
Kinase Inhibition
This compound has been investigated for its potential as a kinase inhibitor. Mechanistic studies suggest that it may inhibit multiple oncogenic kinases involved in cancer progression. The ability to induce cell cycle arrest and apoptosis in cancer cells further supports its role as a promising therapeutic agent .
Neuroprotective Properties
Emerging research indicates that compounds with similar structures may also possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds could exert protective effects against neurodegenerative diseases.
Antioxidant Activity
Studies have highlighted the antioxidant capacity of related compounds in mitigating oxidative stress-related damage in various biological systems. This property is crucial for developing therapeutic strategies against conditions characterized by oxidative stress.
属性
IUPAC Name |
methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-17-9-5-7(11(18-2)14-12(9)19-3)8-6-10(21-15-8)13(16)20-4/h5,10H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKZZCXYFTQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C2=NOC(C2)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















